Cas no 37577-24-5 (Benzeneethanamine,N-ethyl-a-methyl-3-(trifluoromethyl)-, (aR)-)

Benzeneethanamine,N-ethyl-a-methyl-3-(trifluoromethyl)-, (aR)- structure
37577-24-5 structure
Product Name:Benzeneethanamine,N-ethyl-a-methyl-3-(trifluoromethyl)-, (aR)-
CAS No:37577-24-5
MF:C12H16F3N
MW:231.257353782654
CID:308966
PubChem ID:65801
Update Time:2025-04-19

Benzeneethanamine,N-ethyl-a-methyl-3-(trifluoromethyl)-, (aR)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,N-ethyl-a-methyl-3-(trifluoromethyl)-, (aR)-
    • (+-)fenfluramine
    • 1-(meta-trifluoromethylphenyl)-2-ethylaminopropane
    • 1-(m-trifluoromethylphenyl)-2-(N-ethylamino)-propane
    • CHEBI:521051
    • dexfenfluramine
    • dextrofenfluramine
    • Fenfluramine l-form
    • Levofenfluramina
    • Levofenfluramina [Spanish]
    • Levofenfluramine
    • Levofenfluraminum
    • Levofenfluraminum [Latin]
    • l-Fenfluramine
    • Levofenfluramine [INN]
    • Levofenfluramin
    • BDBM85597
    • (-)-fenfluramine
    • (R)-N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine
    • BENZENEETHANAMINE, N-ETHYL-.ALPHA.-METHYL-3-(TRIFLUOROMETHYL)-, (.ALPHA.R)-
    • NSC_65801
    • Phenethylamine, N-ethyl-alpha-methyl-m-trifluoromethyl-, l-
    • AKOS005518569
    • PDSP1_001420
    • FENFLURAMINE L-FORM [MI]
    • J50.055K
    • PDSP2_001404
    • (-)-(R)-N-ETHYL-.ALPHA.-METHYL-M-(TRIFLUOROMETHYL)PHENETHYLAMINE
    • NS00068075
    • l-N-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine
    • (R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • 37577-24-5
    • Fenfluramine, l-
    • (R)-fenfluramine
    • R)-(-)-fenfluramine
    • PDSP1_000696
    • CAS_37577-24-5
    • 953A94Y45B
    • DBGIVFWFUFKIQN-SECBINFHSA-N
    • DTXSID60191009
    • (-)-(R)-N-Ethyl-alpha-methyl-m-(trifluoromethyl)phenethylamine
    • Q6535766
    • UNII-953A94Y45B
    • Benzeneethanamine, N-ethyl-.alpha.-methyl-3-(trifluoromethyl)-, (R)-
    • (2R)-2-(Ethylamino)-1-[3-(trifluoromethyl)phenyl]propane
    • PDSP2_000686
    • CHEMBL438145
    • SCHEMBL162006
    • (2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • Inchi: 1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1
    • InChI Key: DBGIVFWFUFKIQN-SECBINFHSA-N
    • SMILES: FC(C1=CC=CC(=C1)C[C@@H](C)NCC)(F)F

Computed Properties

  • Exact Mass: 231.12358
  • Monoisotopic Mass: 231.123
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Color/Form: Solid powder
  • Density: 1.078
  • Boiling Point: 243.1°Cat760mmHg
  • Flash Point: 100.8°C
  • Refractive Index: 1.455
  • PSA: 12.03
  • LogP: 4.43880
  • Specific Rotation: D25 -9.6° (c = 8 in ethanol)

Benzeneethanamine,N-ethyl-a-methyl-3-(trifluoromethyl)-, (aR)- Security Information

  • Signal Word:Warning
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 23/24/25
  • Safety Instruction: 22-26-36
  • RTECS:SH6824000
  • Hazardous Material Identification: T
  • Risk Phrases:23/24/25
  • Toxicity:LD50 orally in rats: 195 mg/kg (Le Douarec)
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

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